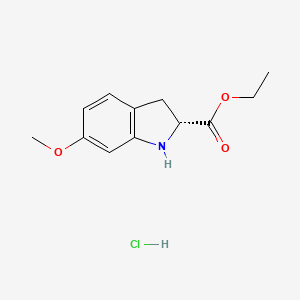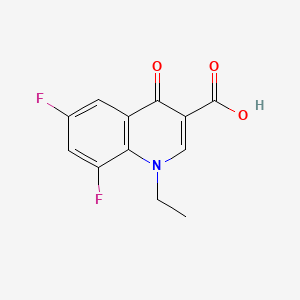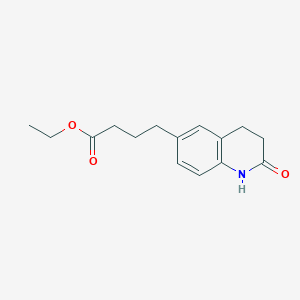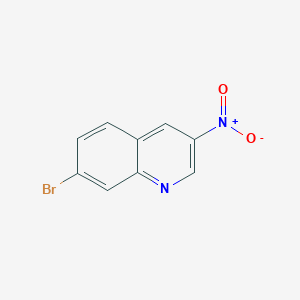
(R)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is a chiral compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the methoxy group and the carboxylate ester in its structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindoline.
Esterification: The indoline derivative is then esterified with ethyl chloroformate under basic conditions to form the ethyl ester.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride can be scaled up using continuous flow reactors and automated chromatography systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline nitrogen, to form N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl 6-methoxyindoline-2-carbinol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules that can interact with various biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry
In the industrial sector, ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylate ester play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methoxyindoline-2-carboxylate: The non-chiral version of the compound.
Methyl 6-methoxyindoline-2-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.
6-Methoxyindoline-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness
®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is unique due to its chiral nature, which can impart specific biological activities and selectivity in chemical reactions. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C12H16ClNO3 |
|---|---|
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
ethyl (2R)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m1./s1 |
Clave InChI |
INNJRDSEIIEWOV-RFVHGSKJSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC2=C(N1)C=C(C=C2)OC.Cl |
SMILES canónico |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)





![5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11859120.png)
![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)

![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
